3-(4-Chlorobenzylidene)-5-phenylfuran-2(3h)-one
Description
Overview of Furan-2(3H)-one Derivatives in Organic and Medicinal Chemistry
Furan-2(3H)-one, a derivative of furan, is a heterocyclic compound that forms the core structure of many biologically active molecules. These derivatives, also known as butenolides, are widely found in natural products and have been synthesized for various applications. nih.gov In organic chemistry, furan-2(3H)-ones are valued as versatile synthetic intermediates. researchgate.net Their chemical structure, which includes properties of both esters and unsaturated carbonyl compounds, allows for the synthesis of a multitude of new pharmacologically active compounds. researchgate.net They serve as key building blocks for creating more complex molecules and diverse heterocyclic systems. acs.orgrug.nl
In medicinal chemistry, furan-2(3H)-one derivatives have garnered attention due to their broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, antiviral, anticonvulsant, and anticancer agents. researchgate.netekb.eg The butenolide scaffold is considered a valuable pharmacophore, and natural products containing this core have shown insecticidal, bactericidal, and antifungal properties. nih.gov This wide range of activities has made furan-2(3H)-one and its derivatives a central focus for researchers aiming to develop new therapeutic agents. researchgate.net
Structural Significance of the Butenolide Core and Benzylidene Moiety
The chemical architecture of 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3H)-one is defined by two key components: the butenolide core and the benzylidene moiety, both of which contribute significantly to its chemical reactivity and biological potential.
The butenolide core , specifically the γ-butenolide ring system, is a prominent feature in numerous natural products and is recognized as a key pharmacophore for a wide range of bioactivities. acs.orgnih.gov This five-membered lactone ring is a versatile building block in the synthesis of diverse and complex biologically active compounds. acs.orgrug.nl The reactivity of the butenolide ring, particularly its ability to act as a precursor to dienolates, makes it a valuable synthon in various organic transformations. acs.orgresearchgate.net Its presence is crucial for the anticancer and anti-HIV activities observed in some complex natural products. nih.gov
The benzylidene moiety [(C₆H₅)CH=] is also a structurally significant component in medicinal chemistry. Compounds possessing a benzylidene group are known to exhibit a variety of pharmacological activities, including anti-inflammatory and antimicrobial properties. dovepress.com The substitution pattern on the phenyl ring of the benzylidene group can significantly influence the biological activity of the entire molecule. mdpi.com For instance, the introduction of halogen atoms or other functional groups can modulate the compound's potency and selectivity towards specific biological targets. mdpi.com The combination of the butenolide core with the benzylidene moiety creates a molecule with a unique electronic and steric profile, which is explored for novel biological effects.
Rationale for Investigating this compound and Related Analogues
The investigation into this compound and its analogues is driven by the established pharmacological importance of its constituent parts. The strategy of combining known bioactive scaffolds like the butenolide core and the benzylidene moiety is a common approach in drug discovery to generate novel compounds with potentially enhanced or unique biological activities. mdpi.com
The furanone and pyrrolone rings are known to exhibit significant activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.net Researchers synthesize analogues of the title compound to explore a diverse chemical space and to establish structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on both the benzylidene and the phenyl rings of the furanone core, chemists can fine-tune the molecule's properties. For example, studies on related structures like 3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones have shown that introducing electron-withdrawing groups on the arylidene ring can increase binding affinity to enzymes like carbonic anhydrase. nih.gov
The synthesis of related compounds, such as 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, has been pursued to create precursors for a variety of other heterocyclic systems with potential antimicrobial activity. researchgate.net This highlights the role of these furanones not just as potential drugs themselves, but also as versatile intermediates for more complex molecules. researchgate.net Therefore, the rationale for studying this compound is to discover new therapeutic leads by leveraging the synergistic effects of its structural components.
Scope and Objectives of Academic Research on the Chemical Compound
Academic research on this compound and its analogues encompasses several key areas, from fundamental synthesis to biological evaluation and computational analysis.
The primary objectives of this research include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the target compound and a library of related analogues with variations in substitution patterns. researchgate.net The synthesized compounds are then rigorously characterized using modern spectroscopic techniques such as IR, NMR (¹H & ¹³C), and mass spectrometry to confirm their structures. researchgate.net
Biological Evaluation: Screening the synthesized compounds for a wide range of biological activities. Based on the known properties of the core structures, these evaluations often focus on anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory activities. researchgate.netnih.govresearchgate.net For example, a series of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones were synthesized and tested for their in vitro anticancer activity against human myeloid leukemia cells. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the analogues affect their biological potency. dovepress.com This involves comparing the activity of compounds with different substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at various positions on the aromatic rings. nih.gov These studies are crucial for identifying the key structural features required for optimal activity and for guiding the design of more potent compounds.
Computational and Mechanistic Studies: Employing in silico methods like molecular docking to predict how these compounds might interact with biological targets such as enzymes or receptors. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), may be used to understand the stability of different isomers and the electronic properties of the molecules. nih.gov
Research Findings on Related Furanone Derivatives
The following table summarizes findings from studies on compounds structurally related to this compound, illustrating the typical focus of research in this area.
| Compound Class | Biological Activity Investigated | Key Findings |
| (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones | Anticancer | Several synthesized derivatives showed activity against the human myeloid leukemia K562 cell line. |
| 3-Arylidene-5-aryl-1H-pyrrol-2(3H)-ones (structurally similar nitrogen analogues) | Carbonic Anhydrase Inhibition | Compounds displayed potent, nanomolar-level inhibition against several human carbonic anhydrase isoforms (hCA I, II, IX, XII). |
| 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety | β-glucuronidase Inhibition | Derivatives showed satisfactory inhibition against Escherichia coli β-glucuronidase, with IC₅₀ values in the micromolar to sub-micromolar range. |
| 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one derivatives | Antimicrobial | Some of the heterocyclic systems synthesized from this precursor were screened for their antimicrobial activity. |
This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-5-phenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBPYNGHMHREFX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-94-5 | |
| Record name | NSC140717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemo Diversification of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One
Classical and Established Synthetic Routes to Furan-2(3H)-ones
The synthesis of the furan-2(3H)-one core, and specifically the 3-(4-chlorobenzylidene) substituted variant, has traditionally relied on well-established organic reactions. These methods, while robust, often involve multiple steps and may require harsh reaction conditions.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the formation of carbon-carbon double bonds and has been effectively utilized in the synthesis of 3-arylidenefuran-2(3H)-ones. wikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a furan-2(3H)-one precursor, with an aldehyde or ketone. wikipedia.org In the context of synthesizing 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3H)-one, this approach would involve the reaction of 5-phenylfuran-2(3H)-one with 4-chlorobenzaldehyde (B46862).
The reaction is typically catalyzed by a weak base, such as an amine or its salt, to facilitate the deprotonation of the active methylene group at the C-3 position of the furanone ring. wikipedia.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields the desired α,β-unsaturated product. wikipedia.org
Key parameters influencing the success of the Knoevenagel condensation include the choice of catalyst, solvent, and reaction temperature. While traditional methods often employ solvents like benzene (B151609) or toluene (B28343) with catalysts such as piperidine (B6355638) and acetic acid, modern variations aim for milder and more environmentally benign conditions. acs.org
Table 1: Representative Conditions for Knoevenagel Condensation in Furanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine/Acetic Acid | Benzene | 80 | 17 | 56 |
| TiCl₄/Pyridine | Dichloromethane | Room Temperature | Not specified | 79 |
| Ammonium Acetate | Solvent-free | Room Temperature | 0.1-0.2 | >90 |
Data synthesized from analogous reactions reported in the literature. acs.orgbhu.ac.in
Cyclization Reactions for Furanone Ring Formation
Another classical approach involves the intramolecular cyclization of γ-keto acids or their ester derivatives. For the synthesis of 5-phenylfuran-2(3H)-one, a key precursor, this could involve the cyclization of 4-oxo-4-phenylbutanoic acid. This cyclization is often promoted by dehydrating agents such as acetic anhydride (B1165640) or strong acids.
Furthermore, tandem reactions that combine condensation and cyclization in a single operational step have been explored. For instance, the reaction of an appropriate keto-acid with an aldehyde can lead directly to the substituted furanone, though this often requires careful optimization of reaction conditions to avoid side products.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, energy consumption, and waste generation, aligning with the principles of green chemistry.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity and atom economy by combining multiple reaction steps into a single procedure without the isolation of intermediates. nih.gov A plausible one-pot synthesis of this compound could involve the in-situ generation of 5-phenylfuran-2(3H)-one followed by a Knoevenagel condensation with 4-chlorobenzaldehyde.
For example, a three-component reaction could be envisioned, starting from a suitable phenyl-containing precursor, a C4-building block, and 4-chlorobenzaldehyde. Such strategies, often catalyzed by transition metals or organocatalysts, can significantly streamline the synthetic process. researchgate.net The domino sequence of reactions is often initiated by the formation of an intermediate which then reacts in situ with the other components. nih.gov
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. rsc.orgresearchgate.net The synthesis of this compound via a Knoevenagel condensation is an ideal candidate for microwave assistance. The reaction can be performed under solvent-free conditions, further enhancing its green credentials by eliminating the need for volatile and often toxic organic solvents. bhu.ac.insci-hub.se
In a typical solvent-free microwave-assisted procedure, the reactants (5-phenylfuran-2(3H)-one and 4-chlorobenzaldehyde) and a solid-supported catalyst are mixed and irradiated in a microwave oven. The high efficiency of energy transfer in microwave heating leads to rapid and uniform heating of the reaction mixture, facilitating the reaction. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Heating | Piperidine/AcOH | Toluene | 8-12 h | 70-80 |
| Microwave Irradiation | Ammonium Acetate | Solvent-free | 5-10 min | 90-95 |
Data represents typical values for similar reactions and highlights the general advantages of microwave assistance. bhu.ac.in
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch processing. rsc.org In a flow synthesis setup, reactants are continuously pumped through a reactor where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved reaction outcomes and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov
The synthesis of this compound could be adapted to a continuous flow process. For instance, a stream of 5-phenylfuran-2(3H)-one and a stream of 4-chlorobenzaldehyde, both in a suitable solvent, could be mixed in a T-junction and then passed through a heated reactor coil containing a packed-bed catalyst. The product stream would then be collected at the outlet. This approach allows for the rapid production of large quantities of the target compound with minimal manual intervention. mdpi.com While specific examples for this exact molecule are not prevalent, the principles of flow chemistry are broadly applicable to this type of condensation reaction. rsc.org
Enantioselective and Stereoselective Synthesis
The synthesis of this compound and related 3-arylidenefuranones primarily focuses on the stereochemistry of the exocyclic double bond, leading to the formation of E and Z isomers. While specific literature on the enantioselective synthesis of the title compound is not extensively detailed, the principles of stereocontrol in similar reactions are well-established.
Many reactions involving arylidene derivatives of five-membered heterocycles are stereoselective, with the product's configuration being closely linked to the structure of the reagents. The condensation of 4-oxo-4-phenylbutanoic acid with 4-chlorobenzaldehyde typically results in the thermodynamically more stable isomer as the major product. The precise stereochemical outcome can be influenced by reaction conditions such as the choice of catalyst, solvent, and temperature. Advanced techniques, such as chiral auxiliaries or asymmetric catalysis, have been explored for the enantioselective synthesis of related furanone and isobenzofuranone derivatives, suggesting potential pathways for producing chiral versions of the title compound. researchgate.net For instance, formal [3+2]-cycloaddition reactions have been developed to afford substituted tetrahydrofurans stereoselectively. nih.gov
Derivatization and Functionalization Strategies of this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, enabling the generation of diverse analogs. These strategies are crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Derivatization can be targeted at the chlorobenzylidene moiety, the phenyl substituent, or the furanone ring itself.
Achieving structural diversity at the benzylidene portion of the molecule is most commonly accomplished not by post-synthetic modification but by utilizing a variety of substituted aromatic aldehydes during the initial synthesis. The modified Perkin's or related condensation reactions provide a convergent and efficient route to a wide array of 3-arylidene-5-phenylfuran-2(3H)-ones. By selecting different aldehydes, a range of electronic and steric properties can be introduced at this position.
Table 1: Examples of 3-Arylidene-5-(4-chlorophenyl)-2(3H)-furanones Synthesized from Various Aromatic Aldehydes
| Aldehyde Used | Resulting Substituent on Benzylidene Ring | Reference |
|---|---|---|
| Benzaldehyde | Phenyl | sci-hub.box |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | sci-hub.box |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | sci-hub.box |
| 3,4-Dichlorobenzaldehyde | 3,4-Dichlorophenyl | sci-hub.box |
Similar to the strategy for the chlorobenzylidene moiety, modifications at the 5-phenyl substituent are typically incorporated by starting with appropriately substituted precursors rather than by functionalizing the pre-formed furanone. The synthesis generally begins with a Friedel-Crafts acylation, for instance, between a substituted benzene derivative and succinic anhydride, to form a 3-aroylpropionic acid. sci-hub.box This intermediate is then condensed with an aromatic aldehyde.
This synthetic route allows for the introduction of a wide variety of substituents on the phenyl ring at the 5-position. By choosing different substituted benzenes (e.g., toluene, anisole) in the initial step, a library of 5-aryl-3-(4-chlorobenzylidene)furan-2(3H)-ones can be generated. For example, 3-(4-methylbenzoyl)propionic acid can be used to synthesize furanones with a p-tolyl group at the 5-position. researchgate.net
The furanone ring of this compound is susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of other heterocyclic systems. researchgate.net This reactivity is attributed to the electrophilic nature of the lactone carbonyl and the conjugated system. Reactions with various nitrogen-based nucleophiles can lead to ring-opening followed by recyclization, resulting in new heterocyclic scaffolds such as pyrrolones and pyridazinones. lookchem.comsemanticscholar.org
Formation of Pyrrolones: Treatment of 3-arylidenefuran-2(3H)-ones with primary amines, such as benzylamine (B48309), or with ammonia (B1221849) can lead to the formation of 2(3H)-pyrrolones (lactams). The reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to the opening of the lactone ring to form a γ-keto amide intermediate. Subsequent intramolecular condensation and dehydration yield the corresponding N-substituted or N-unsubstituted pyrrolone. sci-hub.boxorientjchem.org For instance, reacting a 3-arylidenefuranone with benzylamine in dry benzene yields a γ-ketobenzylamide, which upon lactamization with acid, produces the 1-benzylpyrrolone. sci-hub.box
Formation of Pyridazinones: The reaction of 3-arylidenefuran-2(3H)-ones with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing pyridazinone derivatives. Hydrazine acts as a binucleophile, attacking the furanone ring to form an intermediate that cyclizes to the more stable six-membered pyridazinone ring. This transformation effectively replaces the oxygen heteroatom with a nitrogen-nitrogen unit, significantly altering the scaffold's chemical nature. researchgate.netresearchgate.net
Table 2: Heterocyclic Transformations of the 3-Arylidenefuran-2(3H)-one Scaffold
| Reagent | Reaction Conditions | Resulting Heterocycle | Description | Reference |
|---|---|---|---|---|
| Ammonia (gas) | Absolute Ethanol | 2(3H)-Pyrrolone | Replacement of the ring oxygen with an NH group. | orientjchem.org |
| Benzylamine | Dry Benzene, then 6N HCl | 1-Benzyl-2(3H)-pyrrolone | Formation of an N-benzyl substituted lactam. | sci-hub.box |
| Hydrazine Hydrate | Reflux | Pyridazin-3(2H)-one | Ring enlargement and incorporation of an N-N bond. | semanticscholar.orgresearchgate.net |
| Urea/Thiourea | Sodium Ethoxide | Pyrimidinone/Thione | Ring transformation to pyrimidine (B1678525) derivatives. | researchgate.net |
Advanced Structural and Spectroscopic Characterization of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3H)-one. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be established.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl and 4-chlorophenyl rings, as well as the protons on the furanone core and the exocyclic double bond.
The protons of the 4-chlorophenyl group typically appear as two doublets in the aromatic region (approximately δ 7.3-7.8 ppm). This AA'BB' system arises from the symmetrical substitution on the ring. The protons on the phenyl ring at the 5-position also resonate in the aromatic region, often as a multiplet. A key singlet, typically found downfield, corresponds to the vinylic proton of the benzylidene group (=CH-Ar). Another characteristic singlet is assigned to the proton at the 5-position of the furanone ring (O-CH-Ph).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (C5) | 7.30 - 7.50 | Multiplet |
| 4-Chlorophenyl-H | 7.40 - 7.50 | Doublet |
| 4-Chlorophenyl-H | 7.70 - 7.80 | Doublet |
| Vinylic-H (=CH) | 7.60 - 7.70 | Singlet |
Note: Predicted values are based on analyses of structurally similar compounds.
The ¹³C NMR spectrum provides a complete map of the carbon framework of the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactone ring, typically appearing in the range of δ 165-175 ppm. The spectrum also shows distinct signals for the quaternary and methine carbons of the furanone ring and the exocyclic double bond. The aromatic carbons of the two phenyl rings resonate in the typical range of δ 120-140 ppm. The carbon atom bearing the chlorine (C-Cl) shows a characteristic chemical shift within this aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Lactone) | ~170.0 |
| C2 (Furanone) | ~145.0 |
| C3 (Furanone) | ~130.0 |
| C4 (Furanone) | ~135.0 |
| C5 (Furanone) | ~80.0 |
| Vinylic-C (=CH) | ~138.0 |
Note: Predicted values are based on analyses of structurally similar compounds.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ortho- and meta-protons within the 4-chlorophenyl and phenyl rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the vinylic proton to its carbon and the C5-proton to the C5-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular skeleton. Expected key correlations would include the vinylic proton showing cross-peaks to the C3 and C4 carbons of the furanone ring and the quaternary carbon of the 4-chlorophenyl ring. The C5-proton would show correlations to carbons in the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be essential for determining the stereochemistry (Z or E configuration) of the exocyclic double bond by observing spatial correlations between the vinylic proton and nearby protons on the furanone or aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For γ-alkylidenebutenolides, the IR spectra typically show intense absorption bands for the carbonyl group. nih.gov
The spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the α,β-unsaturated γ-lactone carbonyl (C=O) stretching vibration. Other significant absorptions include those for the aromatic C=C stretching, the exocyclic C=C double bond, and the C-O stretching of the lactone ring. The C-Cl stretching vibration also gives rise to a characteristic band in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (α,β-unsaturated lactone) | Stretching | 1720 - 1765 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C=C (Exocyclic) | Stretching | 1620 - 1650 |
| C-O (Lactone) | Stretching | 1050 - 1250 |
| C-Cl | Stretching | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended system of conjugation in this compound, which encompasses the phenyl ring, the furanone ring, and the chlorobenzylidene moiety, is expected to give rise to strong absorptions in the UV region.
The primary absorption bands are attributed to π → π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. The presence of the chlorine atom, an auxochrome, on the phenyl ring may cause a slight bathochromic (red) shift compared to the unsubstituted analog. The analysis of the UV-Vis spectrum helps to confirm the presence and extent of the conjugated chromophore in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule with high accuracy, typically to within a few parts per million (ppm). longdom.org This allows for the unambiguous determination of the elemental formula (C₁₇H₁₁ClO₂).
The calculated exact mass for the [M]+ ion of this compound is 282.0447. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass. Furthermore, the isotopic pattern resulting from the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved, showing a characteristic [M]+ and [M+2]+ peak pattern that further corroborates the presence of chlorine in the molecule.
Analysis of the fragmentation patterns in the mass spectrum provides additional structural information. Common fragmentation pathways for this molecule would likely include:
Loss of a carbon monoxide (CO) molecule from the lactone ring.
Cleavage of the benzylidene group.
Fragmentation of the phenyl and chlorophenyl rings.
Studying these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, a study known as crystal packing, which is governed by intermolecular forces.
For the specific compound, this compound, a comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure. As a result, a detailed analysis of its solid-state molecular geometry and crystal packing, complete with specific data tables of crystallographic parameters, bond lengths, and intermolecular interactions, cannot be provided at this time.
In a hypothetical crystal structure of this compound, the molecular geometry would be defined by the rotational freedom around the single bonds connecting the aromatic rings to the furanone core. The planarity of the molecule would be influenced by the balance between conjugative effects, which favor planarity, and steric hindrance between the substituents, which may cause them to twist out of plane.
The crystal packing would be dictated by a combination of non-covalent interactions. These would likely include π–π stacking interactions between the aromatic phenyl and chlorophenyl rings of adjacent molecules, as well as van der Waals forces. The presence of the chlorine atom and the carbonyl oxygen atom could also lead to weak C–H···O and C–H···Cl hydrogen bonds, which would play a significant role in stabilizing the three-dimensional crystal lattice.
To perform a complete analysis as outlined in the request, experimental determination of the crystal structure of this compound would be required. This would involve the growth of a suitable single crystal from a solution, followed by data collection using an X-ray diffractometer. The resulting data would allow for the creation of precise data tables, such as those exemplified below, which are currently unpopulated due to the absence of experimental data.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₇H₁₁ClO₂ |
| Formula weight | 282.72 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available Mg/m³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm³ |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available % |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(aromatic) | Data not available |
| O(1)-C(2) | Data not available |
| O(1)-C(5) | Data not available |
| O(2)-C(2) | Data not available |
| C(3)-C(benzylidene) | Data not available |
| C(5)-C(phenyl) | Data not available |
Table 3: Hypothetical Selected Bond Angles (°)
| Angle | Degree (°) |
| C(5)-O(1)-C(2) | Data not available |
| O(2)-C(2)-O(1) | Data not available |
| C(4)-C(3)-C(benzylidene) | Data not available |
| O(1)-C(5)-C(phenyl) | Data not available |
Table 4: Hypothetical Torsion Angles (°)
| Torsion Angle | Degree (°) |
| C(4)-C(3)-C(benzylidene)-C(aromatic) | Data not available |
| C(4)-C(5)-C(phenyl)-C(aromatic) | Data not available |
Without the empirical data from an X-ray crystallographic experiment, any discussion on the precise solid-state geometry and packing of this compound remains speculative.
Theoretical and Computational Investigations of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3h)-one, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are instrumental in determining its fundamental physicochemical properties. explorationpub.comnih.govresearchgate.net
Conformational analysis reveals the existence of different rotamers (conformers that can be interconverted by rotation about single bonds). The rotation around the C-C bond linking the chlorobenzylidene group to the furanone ring can lead to different spatial arrangements. Computational studies on similar 3-arylidenefuran-2(3H)-ones suggest that these rotamers are often close in energy, indicating that the molecule may exist as a mixture of conformations in solution. mdpi.commdpi.com The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O (Carbonyl) | 1.22 Å |
| Bond Length | C=C (Exocyclic) | 1.36 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Angle | O-C=O | 121.5° |
| Dihedral Angle | C(furan)-C=C-C(chlorophenyl) | ~180° (for planar conformer) |
Frontier Molecular Orbital (FMO) theory is vital for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is typically distributed over the electron-rich phenylfuranone core, whereas the LUMO is spread across the entire conjugated system, including the electron-withdrawing chlorobenzylidene group. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. pmf.unsa.banih.govbeilstein-journals.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule. rdd.edu.iq It illustrates the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This mapping is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions govern ligand-receptor binding. nih.govnih.gov
In this compound, the most negative potential (red/yellow regions) is expected to be localized around the highly electronegative carbonyl oxygen atom and the chlorine atom. These sites are prone to electrophilic attack or forming hydrogen bonds as acceptors. Conversely, the hydrogen atoms of the aromatic rings represent regions of positive potential (blue), making them susceptible to nucleophilic attack or acting as hydrogen bond donors.
Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico Mechanistic Studies)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. ijper.orgresearchgate.netijpsr.com
For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions may include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. The results are often ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Furanone and γ-butyrolactone derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects, making them interesting candidates for docking against relevant enzymes like kinases or bacterial proteins. researchgate.netmdpi.com
| Parameter | Value/Residues |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | Carbonyl Oxygen with Lysine (backbone NH) |
| Hydrophobic Interactions | Phenyl ring with Leucine, Valine |
| Halogen Bond | Chlorine atom with Glycine (backbone C=O) |
| π-π Stacking | Chlorophenyl ring with Phenylalanine |
Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solvation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, typically in a simulated aqueous environment. researcher.lifeuzh.ch MD simulations are crucial for assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the protein. nih.gov
An MD simulation trajectory, often run for nanoseconds, is analyzed to monitor key metrics. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex; stable binding is indicated by low and converging RMSD values. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds, observed in docking can be monitored throughout the simulation to confirm their importance for binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To build a QSAR model for furanone derivatives, this compound would be included in a dataset of structurally similar compounds with experimentally measured biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate contour maps that visualize the regions around the aligned molecules where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to enhance or diminish biological activity. acs.org The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²), with higher values indicating a more robust and predictive model.
Reaction Chemistry and Mechanistic Pathways of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One
Reactivity at the Exocyclic Carbon-Carbon Double Bond
The exocyclic double bond in 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3h)-one is part of a conjugated system, activated by the adjacent carbonyl group of the lactone ring. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition.
The general mechanism for the Michael addition involves the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system (Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final addition product. A variety of soft nucleophiles, such as enolates, amines, thiols, and cyanides, can participate in this reaction.
Furthermore, the exocyclic double bond can undergo selective reduction. Catalytic hydrogenation or the use of chemical reducing agents that target conjugated C=C bonds can selectively saturate this bond without affecting the aromatic rings or the carbonyl group, leading to the formation of 3-(4-Chlorobenzyl)-5-phenylfuran-2(3H)-one.
| Reaction Type | Reagent/Catalyst | Product | Description |
| Michael Addition | Nucleophiles (e.g., R₂NH, RSH, CN⁻) | 3-(1-Nu-1-(4-chlorophenyl)methyl)-5-phenylfuran-2(3H)-one | Nucleophilic conjugate addition across the exocyclic double bond. |
| Catalytic Hydrogenation | H₂, Pd/C | 3-(4-Chlorobenzyl)-5-phenylfuran-2(3H)-one | Selective reduction of the exocyclic carbon-carbon double bond. |
Furanone Ring Opening and Recyclization Reactions
The furanone ring, being a lactone (cyclic ester), is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to the opening of the five-membered ring. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions, often resulting in stable ring-opened products or undergoing subsequent intramolecular reactions to form new heterocyclic systems.
Studies on analogous compounds, such as 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, provide significant insight into these pathways. For instance, reaction with nitrogen nucleophiles like benzylamine (B48309) at room temperature can lead to the formation of a stable, ring-opened N-benzylamide. ub.edu However, upon heating, this intermediate can undergo intramolecular cyclization to yield a 2(3H)-pyrrolone derivative. ub.edu
Similarly, reaction with hydrazine (B178648) hydrate (B1144303) initially opens the furanone ring to form the corresponding acid hydrazide. ub.edu This hydrazide is a versatile intermediate that can be used to synthesize various other heterocyclic compounds. Under reflux conditions, the reaction with hydrazine can proceed further to yield a recyclized pyridazinone derivative. ub.edu These reactions showcase the furanone ring as a precursor for the synthesis of other important heterocyclic scaffolds.
| Nucleophile | Conditions | Initial Product (Ring-Opened) | Final Product (Recyclized) |
| Benzylamine | Room Temperature | Open-chain N-benzylamide | - |
| Benzylamine | Reflux | - | 1-Benzyl-3-(4-chlorobenzylidene)-5-phenyl-2(3H)-pyrrolone |
| Hydrazine Hydrate | Mild | Acid Hydrazide | - |
| Hydrazine Hydrate | Reflux | - | 6-(4-Chlorophenyl)-4-phenyldihydropyridazin-3(2H)-one |
Cycloaddition Reactions Involving the Furanone System
The conjugated system of this compound can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com
In this molecule, the furan ring itself can act as the diene component. While the aromatic character of furan reduces its reactivity compared to acyclic dienes, it can undergo Diels-Alder reactions with potent dienophiles, often requiring elevated temperatures or Lewis acid catalysis. The exocyclic double bond, being electron-deficient due to the carbonyl group, enhances the dienophilic character of the molecule as a whole. A reaction with a diene could potentially occur across this double bond.
A plausible, though less common, pathway is an intramolecular Diels-Alder reaction if a suitable diene moiety were attached to the molecule. More commonly, the furan ring would react with an external dienophile, such as maleic anhydride (B1165640) or an acetylene derivative. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric effects of the substituents on both the furanone system and the dienophile. youtube.com
| Role of Furanone System | Reactant | Potential Product Type | Notes |
| Diene (Furan Ring) | Potent Dienophile (e.g., Maleic Anhydride) | Oxabicycloheptene derivative | Reaction often requires forcing conditions due to the aromaticity of the furan ring. |
| Dienophile (Exocyclic C=C) | Conjugated Diene (e.g., 1,3-Butadiene) | Spirocyclic or fused ring system | The reactivity is influenced by the electron-withdrawing nature of the lactone carbonyl. |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The molecule possesses two distinct aromatic rings: the 4-chlorophenyl ring attached to the exocyclic carbon and the 5-phenyl ring attached directly to the furanone core. Their reactivity towards substitution reactions is governed by the electronic nature of their respective substituents.
4-Chlorophenyl Ring: This ring is substituted with a chlorine atom and the electron-withdrawing benzylidene-furanone group.
Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho, para-directing group. However, the strongly deactivating effect of the conjugated furanone system significantly reduces the nucleophilicity of this ring, making electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions difficult.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing furanone group, particularly its activating effect at the para position, makes the chlorine atom susceptible to replacement by strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
5-Phenyl Ring: This ring is directly attached to the furanone heterocycle.
Electrophilic Aromatic Substitution (EAS): The furanone ring, attached via a carbon atom, acts as a deactivating group on the 5-phenyl ring due to the electron-withdrawing nature of the carbonyl. Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) itself and will primarily direct incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution (SNAr): This ring lacks a suitable leaving group and is not sufficiently activated by electron-withdrawing groups for nucleophilic substitution to occur under normal conditions.
| Aromatic Ring | Reaction Type | Reactivity | Directing Effect | Example Product (Hypothetical) |
| 4-Chlorophenyl | Electrophilic Substitution | Strongly Deactivated | ortho, para to Cl (but disfavored) | - |
| 4-Chlorophenyl | Nucleophilic Substitution | Activated | para to activating group | 3-(4-Aminobenzylidene)-5-phenylfuran-2(3h)-one (with NH₃) |
| 5-Phenyl | Electrophilic Substitution | Deactivated | meta to furanone | 3-(4-Chlorobenzylidene)-5-(3-nitrophenyl)furan-2(3h)-one (with HNO₃/H₂SO₄) |
| 5-Phenyl | Nucleophilic Substitution | Unreactive | - | - |
Mechanistic Biological Activity Studies in Vitro of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One and Its Analogues
Anti-Inflammatory Mechanistic Investigations
Analogues of 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3h)-one have been investigated for their anti-inflammatory properties through various in vitro models. These studies highlight the ability of the furanone core and its derivatives to interfere with multiple signaling cascades that are central to the inflammatory response.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key lipid mediators of inflammation. The inhibition of these enzymes is a primary strategy for many anti-inflammatory drugs. Studies on furanone analogues have shown their potential to modulate these pathways. For instance, the natural fungal compound ascofuranone (B1665194), which contains a furanone ring, has been shown to dose-dependently inhibit the expression of COX-2 mRNA and protein levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This suggests that certain furanone derivatives can suppress inflammatory responses by downregulating the expression of key enzymes in the arachidonic acid cascade.
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Regulation
The Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. openagrar.deresearchgate.net Its inhibition is a key target for anti-inflammatory therapies. Several studies have demonstrated that benzylidene furanone analogues can effectively regulate the NF-κB signaling pathway.
One study found that 5-benzylidene-3,4-dihalo-furan-2-one derivatives exert their antitumor effects through the suppression of NF-κB. ijper.orgresearchgate.net Further research on a novel benzylidene-chromanone derivative, FNF-12, showed it suppressed LPS-induced NF-κB p65 expression in THP-1 derived M2 macrophages. nih.gov Similarly, the furanone-containing compound ascofuranone was found to inhibit the nuclear translocation of NF-κB from the cytosolic space in RAW 264.7 macrophages, a crucial step in its activation. nih.gov This inhibition was linked to a decrease in the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov These findings collectively indicate that furanone analogues can interrupt the inflammatory cascade by targeting the NF-κB signaling pathway at multiple points.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, JNK, and ERK, are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. nih.gov Furanone derivatives have been identified as modulators of this pathway.
Specifically, the benzylidene-chromanone derivative FNF-12 was shown to suppress LPS-induced phosphorylation of p38 MAPK in M2 macrophages. nih.gov The furanone analogue ascofuranone demonstrated specific inhibition of the phosphorylation of ERK, while not affecting p38 or JNK phosphorylation in RAW 264.7 macrophages. nih.gov This suggests a targeted mechanism of action within the MAPK cascade. Furthermore, other 2-furanone derivatives have been tested as inhibitors of MAPK14 (a p38 MAPK isoform), with some compounds showing better inhibitory activity than the reference standard, staurosporine. These results underscore the potential of the furanone scaffold to selectively target MAPK signaling components, thereby mitigating inflammatory responses.
Cytokine Production (e.g., TNF-α, IL-6) Inhibition
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central players in initiating and sustaining inflammatory reactions. The ability of furanone analogues to suppress the production of these key molecules is a significant indicator of their anti-inflammatory potential.
In vitro studies have shown that the furanone analogue ascofuranone effectively suppresses the mRNA expression levels of inflammatory cytokines including TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. nih.gov A novel benzylidene-chromanone derivative, FNF-12, also inhibited TNF-α release from rat basophilic leukemia (RBL-2H3) cells in a dose-responsive manner. nih.gov Another study on a benzylidene indanone compound, IPX-18, reported potent inhibition of the release of TNF-α and other cytokines like IL-2 and IL-8 in human whole blood and peripheral blood mononuclear cells (PBMCs). This direct inhibition of key pro-inflammatory cytokine production highlights a crucial mechanism by which these compounds can exert their anti-inflammatory effects.
Free Radical Scavenging and Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is closely linked to inflammation. Antioxidants can mitigate inflammation by neutralizing reactive oxygen species (ROS). Furanone derivatives have been evaluated for their free radical scavenging and antioxidant capabilities using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Studies on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are structurally related to the subject compound, demonstrated potent antioxidant activity. Several of these analogues exhibited significantly lower IC50 values (indicating higher potency) than the standard antioxidant, ascorbic acid, in the DPPH assay. ijper.org This suggests that the benzylidene furanone core is conducive to free radical scavenging activity. The mechanism is generally attributed to the ability of the phenolic hydroxyl groups and the conjugated system to donate a hydrogen atom or an electron to stabilize free radicals. ijper.org
Table 1: DPPH Free Radical Scavenging Activity of (Z)-3-benzylideneisobenzofuran-1(3H)-one Analogues
| Compound | Substituents | DPPH Scavenging IC50 (µg/mL) ijper.org |
|---|---|---|
| Analogue 1 (28f) | No substitution at C-6; m-OMe on benzylidene ring | 0.41 |
| Analogue 2 (28k) | CH3 at C-6; p-OMe on benzylidene ring | 0.56 |
| Analogue 3 (28l) | CH3 at C-6; m-OMe on benzylidene ring | 1.02 |
| Analogue 4 (28q) | Br at C-6; p-OMe on benzylidene ring | 3.83 |
| Analogue 5 (28g) | No substitution at C-6; p-OMe on benzylidene ring | 2.41 |
| Ascorbic Acid (Standard) | N/A | 4.57 |
Anticancer Mechanistic Investigations (In Vitro Cell Line Studies)
Derivatives of the furan-2(5H)-one core structure have demonstrated significant cytotoxic activity against a variety of human cancer cell lines in vitro. Mechanistic studies suggest these compounds can induce cell death and inhibit proliferation through multiple pathways, including the induction of apoptosis and cell cycle arrest.
A study of 5-arylidene-2(5H)-furanone derivatives revealed that the introduction of specific substituent groups, such as a nitro group on the benzylidene ring, enhanced cytotoxicity. For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a particularly potent compound in this series. Another investigation into 3-benzyl-5-arylidenefuran-2(5H)-ones found that compound 14 (3-benzyl-5-(4-hydroxy-3-methoxybenzylidene)furan-2(5H)-one) was the most potent inhibitor of cell proliferation against the HL-60 leukemia cell line, with an IC50 of 8.9 μM.
The anticancer effects of 5-benzylidene-3,4-dihalo-furan-2-one derivatives have been linked to the induction of apoptosis. In studies using the U937 leukemia cell line, a lead compound from this series caused significant cytotoxicity, increased apoptosis, and changes in mitochondrial membrane potential. ijper.org Mechanistically, this was associated with the up-regulation of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and the down-regulation of the anti-apoptotic protein Bcl-2. ijper.org
Furthermore, research on bis-2(5H)-furanone derivatives identified a compound (4e ) with significant inhibitory activity against C6 glioma cells (IC50 value of 12.1 μM) and low toxicity toward normal human cells. The mechanism of action was determined to be the induction of cell cycle arrest at the S-phase, with evidence suggesting that the compound interacts directly with DNA.
Table 2: In Vitro Cytotoxicity of this compound Analogues Against Human Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Cell Line Type | Activity (IC50 / GI50 in µM) | Observed Mechanism |
|---|---|---|---|---|
| 3-benzyl-5-(4-hydroxy-3-methoxybenzylidene)furan-2(5H)-one | HL-60 | Leukemia | 8.9 | Proliferation Inhibition |
| (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one ijper.org | U937 | Leukemia | Potent Cytotoxicity | Apoptosis Induction, NF-κB Suppression |
| Bis-2(5H)-furanone derivative (4e) | C6 | Glioma | 12.1 | S-phase Cell Cycle Arrest, DNA Interaction |
| 5-(3-nitrobenzylidene)-2(5H)-furanone | Identified as most potent in a series against various cell lines (specific IC50 not provided) | |||
| Furanone derivative (3a) | SR | Leukemia | Potent Activity | MAPK14 Inhibition |
| Furanone derivative (3a) | NCI-H460 | Non-Small Cell Lung | Potent Activity | MAPK14 Inhibition |
| Furanone derivative (3a) | HCT-116 | Colon | Potent Activity | MAPK14 Inhibition |
Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Pathway)
The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Studies on this compound and its analogues have revealed their capability to trigger this process through various cellular pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a primary route activated by these compounds. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors into the cytoplasm. nih.gov
A critical event in the mitochondrial pathway is the release of cytochrome c, which, in the cytosol, complexes with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome. researchgate.net This complex then activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The activity of caspases, particularly caspase-3 and -9, is often used as a marker for apoptosis induction. Furanodienone (B1239088), a furanone-containing compound, has been shown to significantly enhance the activities of both caspase-9 and caspase-3 in a dose-dependent manner in A549 lung cancer cells. nih.gov
The regulation of the mitochondrial pathway is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. An upregulation of pro-apoptotic proteins and/or downregulation of anti-apoptotic proteins can lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. nih.gov For instance, some 4-thiazolidinone (B1220212) derivatives, which share structural similarities with the furanone core, have been found to induce apoptosis by reducing the mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. mdpi.com
Furthermore, the activation of caspases can create a feedback loop that further damages mitochondria. Activated caspases can target and disrupt complexes I and II of the electron transport chain, leading to a sustained loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which can further promote apoptosis. nih.gov
The extrinsic, or death receptor-mediated, pathway can also be involved. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway. nih.gov
Table 1: Key Events in Apoptosis Induction by Furanone Analogues and Related Compounds
| Mechanistic Step | Observation | Implication | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential (MMP) | Significant decrease observed in a time-dependent manner. | Indicates mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway. | nih.gov |
| Cytochrome c Release | Release from mitochondria into the cytosol. | Initiates the formation of the apoptosome and activation of the caspase cascade. | nih.gov |
| Caspase Activation | Dose-dependent enhancement of caspase-9 and caspase-3 activities. | Confirms the activation of both initiator and executioner caspases. | nih.gov |
| Bcl-2 Family Regulation | Upregulation of pro-apoptotic members like BAX. | Shifts the cellular balance towards apoptosis by promoting mitochondrial permeabilization. | nih.gov |
| PARP Cleavage | Cleavage of PARP, a substrate for caspases. | Indicates the execution phase of apoptosis and impairment of DNA repair mechanisms. | nih.gov |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound and its analogues can exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints at the G1/S and G2/M transitions prevent the propagation of damaged DNA.
Many cytotoxic compounds, including those with a furanone scaffold, have been shown to cause cell cycle arrest, thereby preventing cancer cells from dividing. For example, furanodienone has been demonstrated to suppress the proliferation of A549 lung cancer cells by restraining the progression of the cell cycle at the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs.
The mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The p53 tumor suppressor protein plays a crucial role in this process. In response to cellular stress, such as DNA damage, p53 can be activated and induce the transcription of genes like p21, a potent CDK inhibitor. nih.gov The inhibition of CDK activity by p21 can lead to cell cycle arrest in both the G1 and G2 phases. nih.gov
Cell cycle arrest can be a prelude to apoptosis. If the cellular damage is too severe to be repaired, the sustained arrest can trigger the apoptotic machinery. Bioactive compounds found in plants like Raphanus sativus have been shown to utilize cell cycle arrest as a mechanism to limit the development of cancer cells. nih.gov
Table 2: Cell Cycle Arrest Mechanisms
| Checkpoint | Key Regulatory Proteins | Role of Furanone Analogues | Reference |
|---|---|---|---|
| G0/G1 | Cyclin D, CDK4/6, p21, p53 | Furanodienone has been shown to cause G0/G1 phase arrest in A549 cells. | nih.gov |
| G2/M | Cyclin B, CDK1 (Cdc2) | DNA damage can activate mechanisms leading to G2 arrest, often involving p53-dependent pathways. | nih.gov |
Inhibition of Angiogenesis and Metastasis Pathways
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes for tumor growth and progression. The ability of this compound and its analogues to interfere with these pathways represents a significant aspect of their anti-cancer potential.
The inhibition of angiogenesis by these compounds can occur through various mechanisms. One key target is the vascular endothelial growth factor (VEGF) signaling pathway, which plays a central role in promoting the proliferation, migration, and tube formation of endothelial cells. By inhibiting VEGF and its receptors, these compounds can effectively cut off the blood supply to tumors, thereby starving them of essential nutrients and oxygen. mdpi.com Flavonoids, for instance, have been shown to possess potent anti-angiogenic actions by inhibiting signaling pathways such as PI3-K/Akt and ERK1/2, which are downstream of VEGF receptor activation. mdpi.com
Furthermore, some compounds can disrupt the existing tumor vasculature. For example, certain anti-tubulin drugs can induce an anti-angiogenesis effect and tumor vascular collapse through the rapid depolymerization of microtubules. nih.gov Chalcone (B49325) hybrids, which share some structural features with the target compound, have been found to inhibit endothelial cell tube formation, migration, and invasion in vitro. nih.gov
Inhibition of metastasis can be achieved by targeting various steps in the metastatic cascade, including cell adhesion, invasion, and migration. Matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix, are crucial for cancer cell invasion. Compounds that can inhibit the activity or expression of MMPs can therefore prevent cancer cells from breaking away from the primary tumor and invading surrounding tissues. nih.gov
Table 3: Mechanisms of Angiogenesis and Metastasis Inhibition
| Process | Key Molecular Targets | Observed Effects of Related Compounds | Reference |
|---|---|---|---|
| Angiogenesis | VEGF, Angiopoietins, PDGFRβ, B-RAF | Inhibition of endothelial cell tube formation, migration, and invasion. Disruption of new blood vessel formation in vivo. | mdpi.comnih.govnih.govelsevierpure.com |
| Metastasis | Matrix Metalloproteinases (MMPs) | Reduction in cancer cell migration and invasion. | nih.gov |
Topoisomerase Inhibition Studies
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient breaks in the DNA strands. mdpi.com Due to their critical role in cell proliferation, topoisomerases are well-established targets for cancer chemotherapy. Furanone derivatives have emerged as a class of compounds with the potential to inhibit topoisomerase activity.
Studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have shown that compounds bearing an exocyclic double bond on the furanone ring, a feature present in this compound, generally exhibit more potent topoisomerase I inhibitory activity. nih.gov These compounds can act by stabilizing the covalent complex between topoisomerase I and DNA, leading to the accumulation of DNA strand breaks and ultimately cell death. nih.gov Some furanone derivatives may also interfere with the binding between the enzyme and DNA. nih.gov
While some furanone derivatives show more significant inhibition of topoisomerase II, the α,β-unsaturated lactone fragment present in many of these compounds appears to be important for their activity. nih.govnih.gov The inhibition of these enzymes leads to DNA damage that can trigger cell cycle arrest and apoptosis.
Table 4: Topoisomerase Inhibition by Furanone Derivatives
| Enzyme | Mechanism of Inhibition | Structural Features | Reference |
|---|---|---|---|
| Topoisomerase I | Stabilization of the drug-enzyme-DNA covalent ternary complex; interference with enzyme-DNA binding. | Exocyclic double bond on the furanone ring. | nih.gov |
| Topoisomerase II | Inhibition of enzyme activity. | o-quinone group and pyran ring in some derivatives. | nih.gov |
Modulation of Signaling Pathways (e.g., PI3K/Akt, Wnt/β-catenin)
The phosphatidylinositol 3-kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways are two of the most frequently dysregulated pathways in human cancers, playing crucial roles in cell proliferation, survival, and differentiation. nih.govub.edu The ability of this compound and its analogues to modulate these pathways is a significant aspect of their anti-cancer mechanism.
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell cycle progression. nih.gov Inhibition of this pathway can therefore sensitize cancer cells to apoptosis and inhibit their growth. There is evidence of crosstalk between the PI3K/Akt and Wnt/β-catenin pathways, where the activation of PI3K/Akt can lead to the activation of the Wnt/β-catenin pathway. nih.govresearchgate.net
The Wnt/β-catenin pathway is central to development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. ub.edu In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. mdpi.com Furanodienone has been shown to induce apoptosis in A549 lung cancer cells, at least in part, by downregulating the canonical Wnt signaling pathway. nih.gov
Table 5: Modulation of Key Signaling Pathways
| Pathway | Role in Cancer | Effect of Furanone Analogues/Related Compounds | Reference |
|---|---|---|---|
| PI3K/Akt | Promotes cell survival, proliferation, and growth. | Inhibition of this pathway can suppress tumor growth and induce apoptosis. | nih.govnih.gov |
| Wnt/β-catenin | Drives cell proliferation and maintains cancer stem cells. | Downregulation of this pathway can lead to decreased cell proliferation and apoptosis. | nih.govmdpi.com |
DNA Interaction and Damage Mechanisms
Direct interaction with DNA and the induction of DNA damage is a well-established mechanism of action for many anti-cancer drugs. Furanone derivatives have been shown to cause DNA damage, which can contribute to their cytotoxic effects.
One such derivative, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), has been shown to induce DNA single-strand breaks in human leukemia cells. nih.gov This damage is recognized by the cell's DNA repair machinery, and if the damage is extensive, it can trigger apoptosis. nih.gov Studies with MX have indicated that it preferentially reacts with guanine (B1146940) bases in DNA. nih.gov
The α,β-unsaturated lactone moiety present in this compound is a reactive Michael acceptor and could potentially interact with nucleophilic sites in DNA and other macromolecules. This interaction could lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov
Furthermore, some furanoquinone derivatives have been shown to inhibit DNA polymerase and gyrase, enzymes essential for DNA replication and maintenance. researchgate.net This inhibition leads to a bactericidal effect and suggests that similar mechanisms could be at play in the anti-cancer activity of related compounds. researchgate.net
Table 6: DNA Interaction and Damage Mechanisms
| Mechanism | Consequence | Example Compound | Reference |
|---|---|---|---|
| Induction of DNA Single-Strand Breaks | Activation of DNA repair pathways; if damage is severe, apoptosis is triggered. | 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) | nih.gov |
| Preferential Reaction with Guanine | Formation of DNA adducts at guanine sites. | 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) | nih.gov |
| Inhibition of DNA Polymerase and Gyrase | Impairment of DNA replication and maintenance. | Furanoquinone derivatives | researchgate.net |
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antimycobacterial)
Beyond their anti-cancer properties, furanone derivatives and related heterocyclic compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects. The mechanisms underlying these activities are diverse and often target fundamental cellular processes in microorganisms.
A primary mechanism of action for many antimicrobial compounds is the disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death. mdpi.com For example, some polyphenols eliminate microbes by disrupting their cell walls and metabolic processes. mdpi.com
Inhibition of essential enzymes is another common antimicrobial strategy. This can include enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase), or protein synthesis. nih.govresearchgate.net The α,β-unsaturated lactone core of this compound can act as a Michael acceptor, reacting with nucleophilic residues in the active sites of enzymes and inactivating them.
The inhibition of nucleic acid and protein synthesis is another key mechanism. nih.gov By interfering with these fundamental processes, antimicrobial agents can halt the growth and proliferation of microorganisms.
In the context of antifungal activity, flavonoids have been shown to inhibit fungal growth through various mechanisms, including plasma membrane disruption, induction of mitochondrial dysfunction, and inhibition of cell wall formation, cell division, and RNA and protein synthesis. mdpi.com
Regarding antimycobacterial activity, certain 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one, which share the arylidene moiety with the title compound, have exhibited activity against Mycobacterium tuberculosis. nih.gov
Table 7: Mechanisms of Antimicrobial Activity
| Activity | Potential Mechanisms of Action | Reference |
|---|---|---|
| Antibacterial | Disruption of cell membrane, inhibition of DNA gyrase and other essential enzymes, inhibition of nucleic acid and protein synthesis. | mdpi.comnih.govresearchgate.net |
| Antifungal | Plasma membrane disruption, induction of mitochondrial dysfunction, inhibition of cell wall formation, inhibition of RNA and protein synthesis. | mdpi.com |
| Antimycobacterial | The exact mechanisms are still under investigation, but likely involve inhibition of essential mycobacterial enzymes. | nih.gov |
Bacterial Target Identification and Inhibition Mechanisms
The antibacterial activity of 2(5H)-furanone derivatives has been shown to be particularly effective against Gram-positive bacteria. nih.gov One of the key mechanisms identified is the induction of reactive oxygen species (ROS) within the bacterial cells. nih.govdntb.gov.ua This leads to oxidative stress and nonspecific interactions with a variety of cellular proteins, including those involved in the anti-ROS defense system. nih.govdntb.gov.ua By simultaneously inducing ROS and damaging the proteins responsible for its neutralization, these compounds effectively impair the cell's ability to manage oxidative stress. nih.govdntb.gov.ua
The table below summarizes the antibacterial mechanisms of action for furanone derivatives.
| Bacterial Target/Mechanism | Description of Action | Reference |
| Reactive Oxygen Species (ROS) Induction | Induces the formation of ROS within bacterial cells, leading to oxidative stress. | nih.govdntb.gov.ua |
| Protein Interaction | Interacts non-specifically with multiple proteins, including those involved in ROS utilization. | nih.govdntb.gov.ua |
| Quorum Sensing Inhibition | Interferes with bacterial communication by targeting key enzymes like LuxS and competing with autoinducers. | nih.gov |
Fungal Target Identification and Inhibition Mechanisms
In the realm of antifungal activity, furanone derivatives have demonstrated the ability to target the fungal cell membrane's integrity by inhibiting the ergosterol (B1671047) biosynthetic pathway. tandfonline.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Computational and in vitro studies have identified lanosterol (B1674476) 14 α-demethylase as a potential target for some furanone compounds. tandfonline.com
Beyond direct antifungal action, certain 2(5H)-furanone derivatives have been observed to potentiate the effects of established antifungal drugs. researchgate.net For instance, they have shown synergistic activity with fluconazole (B54011) and terbinafine, reducing the minimum inhibitory concentrations (MICs) of these drugs against resistant strains of Candida albicans. researchgate.netnih.gov This suggests that furanones may increase the permeability of the fungal cell or biofilm, allowing for greater access of other antimicrobial agents. researchgate.net
The antifungal mechanisms of furanone derivatives are detailed in the following table.
| Fungal Target/Mechanism | Description of Action | Reference |
| Ergosterol Biosynthesis Inhibition | Targets enzymes in the ergosterol pathway, such as lanosterol 14 α-demethylase, disrupting fungal cell membrane integrity. | tandfonline.com |
| Synergistic Activity | Enhances the efficacy of conventional antifungal agents like fluconazole and terbinafine, potentially by increasing cell accessibility. | researchgate.netnih.gov |
Mycobacterial Target Identification and Inhibition Mechanisms
Several studies have highlighted the potential of furanone-based compounds as antimycobacterial agents. nih.gov A series of 2(5H)-furanone derivatives have demonstrated inhibitory activity against the growth of Mycobacterium tuberculosis H37Rv. nih.gov Notably, these compounds did not exhibit cross-resistance with some first-line anti-tuberculosis drugs, indicating a different mechanism of action. nih.gov
Research has shown that some of these furanone derivatives can act synergistically with rifampicin (B610482) and have an additive effect with isoniazid (B1672263) and ethambutol (B1671381). nih.gov While the precise molecular targets are still under extensive investigation, in silico docking studies of furan-based chalcone derivatives have suggested that the enoyl-acyl carrier protein reductase (InhA) could be a potential target. researchgate.netnih.gov The InhA enzyme is a crucial component of the mycobacterial fatty acid synthase II system, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. researchgate.netnih.gov
The table below outlines the identified antimycobacterial mechanisms of furanone derivatives.
| Mycobacterial Target/Mechanism | Description of Action | Reference |
| Growth Inhibition | Directly inhibits the growth of Mycobacterium tuberculosis H37Rv. | nih.gov |
| Synergistic/Additive Effects | Works in conjunction with existing anti-TB drugs like rifampicin, isoniazid, and ethambutol to enhance their efficacy. | nih.gov |
| Potential InhA Inhibition | In silico studies suggest possible inhibition of the InhA enzyme, which is critical for mycolic acid synthesis. | researchgate.netnih.gov |
Other Investigated Biological Activity Mechanisms (e.g., Antiviral, Antidiabetic)
The structural scaffold of furanone has also been explored for other therapeutic applications, including antiviral and antidiabetic activities.
In the context of antiviral activity , research into compounds with similar structural motifs has shown promise. For example, novel sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring, which can be conceptually related to furanone structures, have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com While direct studies on this compound are limited in this area, the broader class of heterocyclic compounds shows potential for antiviral drug development. Some fluorinated 1,2,3-triazoles, which share some structural similarities, have been found to suppress the reproduction of human adenovirus type 5. nih.govresearchgate.net
Regarding antidiabetic properties , flavonoids, a class of natural compounds that can include furanone-like rings, are well-documented for their beneficial effects on glucose metabolism. core.ac.ukbohrium.com The mechanisms of action for these compounds are diverse and include the modulation of carbohydrate-metabolizing enzymes such as α-glucosidase, regulation of signaling molecules like PPARγ, and enhancement of glucose transporter expression. core.ac.ukbohrium.com Some flavonoids also exhibit antioxidant properties and can improve insulin (B600854) secretion and preserve pancreatic beta-cell function. core.ac.ukbohrium.com While not directly focused on this compound, this research provides a basis for exploring the antidiabetic potential of furanone derivatives.
The following table summarizes other investigated biological activities of furanone-related compounds.
| Biological Activity | Investigated Mechanism | Reference |
| Antiviral | Inhibition of viral replication (e.g., Tobacco Mosaic Virus, Human Adenovirus Type 5) by structurally related heterocyclic compounds. | mdpi.comnih.govresearchgate.net |
| Antidiabetic | Modulation of glucose metabolism, inhibition of carbohydrate-metabolizing enzymes, and antioxidant effects, primarily studied in the broader class of flavonoids. | core.ac.ukbohrium.com |
Structure Activity Relationship Sar Analyses of 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One Derivatives
Impact of Substituent Electronic Properties on Mechanistic Activity
The electronic properties of substituents on the arylidene and phenyl rings of the 3-(4-chlorobenzylidene)-5-phenylfuran-2(3H)-one scaffold play a significant role in modulating their mechanistic activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby influencing its interaction with biological targets.
Research on analogous 3-arylidene-pyrrol-2(3H)-ones, which share a similar core structure, has shown that introducing strong electron-withdrawing groups at the para position of the arylidene ring can increase the binding affinity to enzymes like carbonic anhydrase. nih.gov This suggests that for certain biological targets, a more electrophilic character of the exocyclic double bond, enhanced by EWGs, may be favorable for activity.
Conversely, studies on 3-benzyl-5-arylidenefuran-2(5H)-ones have demonstrated that the presence of electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylenedioxy (-OCH2O-), on the benzylidene ring leads to a decrease in the carbonyl absorption frequencies in their IR spectra. mdpi.com This indicates a donation of electron density towards the furanone core, which could modulate the reactivity of the lactone ring and its susceptibility to nucleophilic attack, a common mechanism for the biological action of α,β-unsaturated lactones.
The nature of the substituent on the benzyl (B1604629) group at the C3 position also influences activity. In a series of nostoclide analogues, the presence of a bromine atom on the benzyl group generally resulted in decreased cytotoxic activity, suggesting that the electronic and steric properties of this part of the molecule are also important for biological interactions. mdpi.comnih.gov
| Compound Class | Substituent Type | Position | Observed Effect | Potential Mechanistic Implication |
|---|---|---|---|---|
| 3-Arylidene-pyrrol-2(3H)-ones | Strong Electron-Withdrawing Groups (e.g., -NO2, -CN) | para-position of arylidene ring | Increased binding affinity to carbonic anhydrase nih.gov | Enhanced electrophilicity of the exocyclic double bond, favoring interaction with the biological target. |
| 3-Benzyl-5-arylidenefuran-2(5H)-ones | Electron-Donating Groups (e.g., -OH, -OCH3) | Benzylidene ring | Decreased carbonyl absorption frequency mdpi.com | Increased electron density in the furanone ring, potentially modulating its reactivity. |
| Nostoclide analogues | Electron-Withdrawing Group (e.g., -Br) | Benzyl group at C3 | Decreased cytotoxic activity mdpi.comnih.gov | Alteration of electronic and steric properties at a key interaction site. |
Influence of Substituent Lipophilicity on Mechanistic Activity
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that affects the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its ability to interact with biological targets. nih.gov The lipophilicity of this compound derivatives can be fine-tuned by the introduction of various substituents.
Generally, increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal lipophilicity is often required, as excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to lipids and proteins. nih.gov
In a study of silyl-substituted furan-2(5H)-one derivatives, it was found that compounds with similar calculated logP (cLogP) values could exhibit different selectivity towards cancer cell lines, suggesting that lipophilicity is not the sole determinant of activity and that other factors, such as the specific nature of the substituent, play a crucial role. mdpi.com For instance, two compounds with cLogP values of 3.08 and 3.22 showed different cytotoxicity profiles. mdpi.com
While a direct quantitative correlation between logP and the mechanistic activity of this compound derivatives is not extensively documented in the reviewed literature, the general principles of medicinal chemistry suggest that modulating lipophilicity is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
| Change in Lipophilicity | Potential Effects on Mechanistic Activity |
|---|---|
| Increased Lipophilicity | - Enhanced ability to cross cell membranes.
|
| Decreased Lipophilicity | - Improved aqueous solubility.
|
Stereochemical Effects on Biological Mechanisms
Stereochemistry plays a pivotal role in the biological activity of many compounds, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions. mdpi.com For this compound derivatives, two main sources of stereoisomerism can be considered: the potential for a chiral center at the C5 position of the furanone ring and the E/Z isomerism of the exocyclic double bond.
The geometry of the exocyclic double bond (C=C) in 3-benzylidene-5-aryl-furan-2(3H)-ones has been a subject of investigation. nih.gov The arrangement of substituents around this double bond can lead to either the E (entgegen) or Z (zusammen) isomer, which can have different spatial arrangements and, consequently, different biological activities. studymind.co.ukdocbrown.info In many synthesized series of related compounds, one isomer is often found to be more stable or is formed preferentially. For instance, with the exception of one compound, a series of synthesized 3-benzyl-5-arylidenefuran-2(5H)-ones exhibited the (Z) configuration. nih.gov In another study, density functional theory calculations showed that the E configuration of one analogue was more stable than the corresponding Z form. nih.gov
The absolute configuration at a stereocenter can also be critical. In a study of histamine (B1213489) H3 receptor antagonists, one stereoisomer displayed superior in vitro affinity compared to the other three, highlighting the importance of a specific three-dimensional arrangement for optimal receptor binding. nih.gov Although specific studies on the stereoisomers of this compound are not detailed in the provided context, the general principles of stereoselectivity in drug action strongly suggest that the different stereoisomers of this compound would likely exhibit different biological activities.
| Type of Isomerism | Structural Feature | Potential Impact on Mechanistic Activity |
|---|---|---|
| E/Z Isomerism | Exocyclic double bond | Different spatial arrangement of substituents can lead to differential binding to target sites. One isomer may be more stable or biologically active than the other. nih.govnih.gov |
| Enantiomerism | Chiral center at C5 | Enantiomers can exhibit different affinities for chiral biological targets like enzymes and receptors, leading to variations in biological activity. nih.govmdpi.com |
Positional Isomerism and its Role in Mechanistic Activity
In the context of this compound, the positions of substituents on both the benzylidene and the 5-phenyl rings are important. For example, moving the chloro group on the benzylidene ring from the para (4) position to the ortho (2) or meta (3) position would alter the molecule's electronic and steric profile, likely affecting its biological activity.
Studies on related heterocyclic compounds have demonstrated the importance of substituent positioning. For instance, in a series of benzoxazolylalanine derivatives, the cytotoxicity was dependent on the position of the nitrogen atom in a pyridyl substituent. nih.gov Similarly, for quinolinyl derivatives, the proximity of the nitrogen atom to the benzoxazole (B165842) ring influenced the compound's toxicity. nih.gov
While specific studies detailing the systematic investigation of positional isomers of this compound are not extensively covered in the available literature, the principles of SAR strongly suggest that the placement of the chloro and phenyl groups, as well as any additional substituents, would be a critical determinant of the compound's mechanistic activity.
Hybridization Strategies with Other Pharmacophores for Enhanced Mechanisms
Pharmacophore hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target mechanism of action. This approach has been applied to various heterocyclic scaffolds to develop novel therapeutic agents.
While specific examples of hybrid molecules derived directly from this compound are not prevalent in the provided search results, the strategy has been successfully employed with structurally related cores. For instance, hybrid compounds bearing pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds have been synthesized and shown to possess potent antitubercular activity. rsc.org The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous clinically used drugs.
Another example involves the creation of benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) for the treatment of lung cancer. nih.govnih.gov This strategy combines the benzofuran (B130515) core, which is isosteric to the furanone in the target compound, with the versatile 1,2,3-triazole linker and another pharmacophore.
| Core Scaffold | Hybridized Pharmacophore | Resulting Biological Activity |
|---|---|---|
| Pyrazine | 1,2,4-Triazole | Antitubercular activity rsc.org |
| Benzofuran | 1,2,3-Triazole | EGFR inhibition for potential anticancer activity nih.govnih.gov |
| 3,5-diaryl-1,2,4-triazole | Substituted benzyl groups | Xanthine oxidase inhibition nih.gov |
Emerging Research Directions and Future Perspectives for 3 4 Chlorobenzylidene 5 Phenylfuran 2 3h One
Development of Novel and Efficient Synthetic Routes for Analogues
The core furanone structure is a valuable starting point for creating diverse derivatives. researchgate.netingentaconnect.com Future synthetic efforts are focused on developing more efficient and versatile routes to generate analogues of 3-(4-Chlorobenzylidene)-5-phenylfuran-2(3h)-one. One established approach involves the condensation of 3-benzyl-furan-2(5H)-ones with various aromatic aldehydes. nih.gov A general synthetic scheme involves treating a starting lactone with reagents like tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf) and diisopropylethylamine (DIPEA) to form an intermediate furan, which then reacts with an appropriate aldehyde. nih.gov An elimination process, often facilitated by a base such as DBU under reflux, leads to the final γ-alkylidenebutenolide analogues. nih.gov
Researchers are exploring modifications to this basic framework, such as using different starting materials like 3-(4-methyl-benzoyl)propanoic acid and various aromatic aldehydes to produce a range of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. researchgate.net The development of one-pot synthesis protocols and the use of novel catalysts are key objectives to improve yield, reduce reaction times, and allow for greater structural diversity in the resulting analogues. These advanced synthetic strategies enable the creation of libraries of compounds for biological screening. researchgate.netmdpi.comnih.govbeilstein-journals.org
| Starting Material | Reagents | Intermediate/Product | Reference |
| 3-Benzyl-furan-2(5H)-one | 1. TBDMSOTf, DIPEA, Aromatic Aldehyde 2. DBU | 3-Benzyl-5-arylidene-furan-2(5H)-one analogues | nih.gov |
| 3-(4-methyl-benzoyl)propanoic acid | Aromatic Aldehydes | 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones | researchgate.net |
| 5-Aryl substituted furan-2(3H)-ones | Substituted aromatic aldehydes | Arylmethylidene derivatives of furan-2(3H)-ones | nih.gov |
In-depth Mechanistic Elucidation of Observed Biological Activities
While various furanone derivatives have shown promising biological activities, including anticancer and antimicrobial effects, the precise mechanisms of action often require deeper investigation. researchgate.netingentaconnect.com Future research will focus on elucidating the molecular pathways through which compounds like this compound exert their effects. For instance, some furanone derivatives have been found to inhibit biofilm formation in bacteria. nih.gov Studies on related compounds suggest that their molecular targets may include regulatory pathways that control adaptation to stress conditions; one furanone derivative was shown to inhibit the activity of transcription factors Spo0A and TnrA. nih.gov
Another avenue of investigation is the role of these compounds in cancer therapy. Analogous structures have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them potential antimitotic agents. nih.gov Similarly, related benzylidene compounds have been studied as inhibitors of the TLR4 signaling pathway. nih.gov Understanding these mechanisms at a molecular level is crucial for optimizing the structure of these compounds to enhance their efficacy and selectivity.
Identification of New Molecular Targets and Pathways
A key direction for future research is the identification of novel molecular targets for this compound and its derivatives. The broad spectrum of biological activities attributed to furanones suggests that they may interact with multiple cellular targets. researchgate.net For example, a furanone derivative has demonstrated promising anticancer activity by inhibiting Mitogen-Activated Protein Kinase 14 (MAPK14) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ingentaconnect.com
Furthermore, structurally similar pyrrolone derivatives have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes and are validated drug targets for several diseases. nih.gov Pyridoxal kinase (PdxK), an essential enzyme for parasite growth, has also been identified as a potential target for new inhibitors, and furanone-like scaffolds could be explored for this purpose. nih.gov Identifying these new targets will open up possibilities for repositioning these compounds for different therapeutic applications, from anticancer to anti-infective agents.
Computational Design and Virtual Screening of Advanced Derivatives
Computer-aided drug design (CADD) is becoming an indispensable tool for accelerating the discovery of new therapeutic agents. mdpi.com Future research on this compound will heavily rely on computational methods to design and screen advanced derivatives with improved potency and pharmacokinetic profiles. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based virtual screening are employed to identify promising lead compounds from large virtual libraries. nih.govsemanticscholar.org
These computational approaches allow researchers to:
Build and validate models that correlate the chemical structure of furanone derivatives with their biological activity. nih.gov
Perform virtual screening of extensive compound libraries to identify molecules that are likely to bind to a specific biological target. semanticscholar.orgresearchgate.net
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out candidates with unfavorable profiles early in the discovery process. nih.govmdpi.com
Utilize molecular dynamics simulations to evaluate the stability of ligand-protein complexes and understand binding affinities in a simulated physiological environment. mdpi.com
By integrating these computational strategies, scientists can rationally design novel derivatives of the this compound scaffold with enhanced efficacy and a lower likelihood of failure in later stages of drug development. nih.govmdpi.com
Exploration of Non-Biological Applications (e.g., Materials Science, Catalysis)
Beyond their pharmacological potential, the unique chemical properties of the furanone scaffold present opportunities for applications in other scientific fields. The conjugated system of double bonds and the presence of various functional groups make these compounds interesting candidates for materials science. nih.gov For instance, research into the crystal structure of similar furanones reveals π–π stacking interactions that lead to the formation of infinite chains, a property relevant to the design of organic electronic materials. nih.gov
Additionally, certain furanone derivatives have been utilized as fluorogenic reagents. Non-fluorescent furanone reagents can react selectively with primary amines to yield highly fluorescent products, finding applications in analytical biochemistry for chromatography and electrophoresis. mdpi.com The inherent reactivity of the furanone ring, which combines properties of unsaturated carbonyl compounds and esters, allows for various chemical transformations, suggesting potential use as scaffolds or intermediates in catalysis and the synthesis of complex molecules. nih.govnih.gov Future studies may explore the photophysical properties, polymerization potential, and catalytic activity of this compound and its derivatives.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-(4-chlorobenzylidene)-5-phenylfuran-2(3H)-one, and how do reaction conditions influence yield?
A: The compound is typically synthesized via Knoevenagel condensation or Friedel-Crafts alkylation. For example, similar furanone derivatives have been prepared by reacting substituted benzaldehydes with activated carbonyl compounds in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., piperidine) . Reaction conditions such as solvent polarity (DMF vs. ethanol), temperature (80°C vs. reflux), and catalyst loading significantly impact purity and yield. Optimized protocols for analogous structures report yields up to 68% when using polar aprotic solvents and controlled heating .
Advanced Synthesis Optimization
Q. Q: How can multicomponent reactions (MCRs) improve the efficiency of synthesizing substituted furan-2(3H)-ones?
A: MCRs enable simultaneous incorporation of multiple functional groups. For instance, furan-2(5H)-one derivatives with indole and methoxyphenyl substituents were synthesized via one-pot reactions involving aldehydes, amines, and furanone precursors in ethanol under reflux . This method reduces step count and improves atom economy. Critical parameters include stoichiometric ratios of reactants and the use of catalytic bases (e.g., piperidine) to drive imine formation and cyclization .
Basic Structural Analysis
Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, benzylidene protons in similar compounds resonate at δ 7.2–8.1 ppm, while lactone carbonyls appear at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Lactone C=O stretches typically occur at 1740–1760 cm⁻¹, and conjugated C=C bonds at 1600–1650 cm⁻¹ .
Advanced Structural Elucidation
Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry or regiochemistry for furanone derivatives?
A: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, crystallographic data for 5-chloro-2-methyl-1-benzofuran derivatives revealed precise dihedral angles between aromatic rings and sulfonyl groups, resolving regioselectivity debates . Advanced studies combine XRD with computational modeling (DFT) to validate electronic effects on molecular packing .
Data Contradiction in Synthesis
Q. Q: How should researchers address discrepancies in reported yields for similar furanone syntheses?
A: Systematic parameter screening is critical. For example, a study on 5-chloro-6-phenylpyridazin-3(2H)-one found that solvent (DMF vs. THF), temperature (80°C vs. 60°C), and reaction time (40 vs. 60 minutes) caused yield variations from 46% to 68% . Reproducibility requires rigorous control of moisture, catalyst purity, and inert atmospheres.
Biological Activity
Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives?
A:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
- Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases.
- Computational docking : To predict binding affinities for targets like cyclooxygenase-2 (COX-2) or estrogen receptors. Analogous benzodiazepine derivatives were studied for neurological activity using receptor-binding assays .
Crystallography and Polymorphism
Q. Q: How does substituent electronegativity influence the crystal packing of halogenated furanones?
A: Electron-withdrawing groups (e.g., -Cl, -Br) enhance intermolecular dipole interactions. For example, 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran exhibited tighter packing due to Br···O interactions, compared to fluorine-substituted analogs . Polymorphism studies require temperature-controlled crystallization and Hirshfeld surface analysis.
Structure-Activity Relationship (SAR) Studies
Q. Q: How can researchers design analogs to probe the role of the 4-chlorobenzylidene group in bioactivity?
A:
- Substituent variation : Replace -Cl with -F, -Br, or -CF₃ to assess electronic effects.
- Isosteric replacement : Swap the benzylidene moiety with cyclohexylidene or indole-based groups.
- Pharmacophore mapping : Use QSAR models to correlate substituent parameters (e.g., logP, polar surface area) with activity .
Computational Modeling
Q. Q: What computational tools are recommended for predicting the reactivity of this compound in nucleophilic attacks?
A:
- DFT calculations : Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
- InChI-based databases : PubChem data for benchmarking computed properties against experimental values .
Stability and Storage
Q. Q: What are the optimal storage conditions to prevent degradation of halogenated furanones?
A: Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. For hygroscopic derivatives, use desiccants (silica gel). Stability studies for similar compounds recommend periodic NMR monitoring to detect hydrolysis or oxidation .
Reaction Mechanism Elucidation
Q. Q: How can isotopic labeling or kinetic studies clarify the mechanism of Knoevenagel condensation for this compound?
A:
- ¹³C-labeled aldehydes : Track carbonyl carbon incorporation into the product.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reactants.
- In situ IR : Monitor intermediate enolate formation. Studies on analogous furanones identified base-catalyzed enolization as the rate-limiting step .
Green Chemistry Approaches
Q. Q: How can solvent selection or catalyst recycling reduce the environmental impact of synthesizing this compound?
A:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Heterogeneous catalysts : Use immobilized piperidine or AlCl₃-on-silica to enable reuse.
- Microwave-assisted synthesis : Reduces reaction time and energy consumption by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
